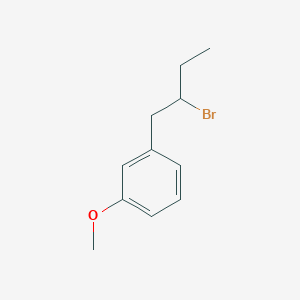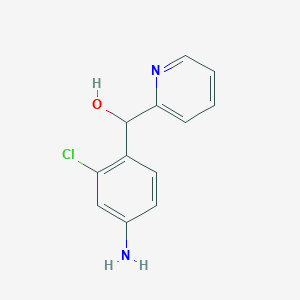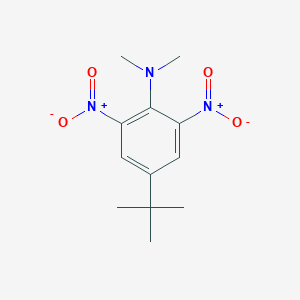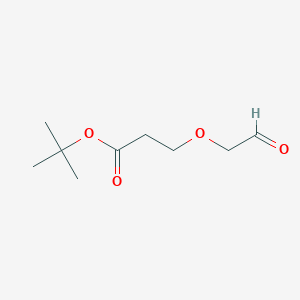
N-boc-4-chlorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-boc-4-chlorobenzenesulfonamide: is a chemical compound that belongs to the class of sulfonamides. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a chlorophenylsulfonyl group. This compound is commonly used in organic synthesis, particularly in the protection of amines during multi-step synthetic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-boc-4-chlorobenzenesulfonamide typically involves the reaction of p-chlorophenylsulfonyl chloride with tert-butoxycarbonylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: N-boc-4-chlorobenzenesulfonamide can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in methanol, to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Deprotection Reactions: The primary product is the free amine, p-chlorophenylsulfonamide.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-boc-4-chlorobenzenesulfonamide is widely used as a protecting group for amines in organic synthesis. It allows for the selective protection and deprotection of amines, facilitating multi-step synthetic processes.
Biology and Medicine: In biological research, this compound is used in the synthesis of peptide and protein analogs. The Boc group provides stability to the amine functionality during various chemical transformations.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs). Its role as a protecting group ensures the integrity of the amine functionality during complex synthetic routes.
Wirkmechanismus
The mechanism of action of N-boc-4-chlorobenzenesulfonamide primarily involves its role as a protecting group. The Boc group stabilizes the amine functionality by preventing unwanted reactions. During deprotection, the Boc group is cleaved under acidic conditions, releasing the free amine. This process involves the formation of a carbamic acid intermediate, which subsequently decomposes to yield the amine and carbon dioxide.
Vergleich Mit ähnlichen Verbindungen
N-t-butoxycarbonyl-p-toluenesulfonamide: Similar structure but with a toluenesulfonyl group instead of a chlorophenylsulfonyl group.
N-t-butoxycarbonyl-p-bromophenylsulfonamide: Similar structure but with a bromophenylsulfonyl group instead of a chlorophenylsulfonyl group.
Uniqueness: N-boc-4-chlorobenzenesulfonamide is unique due to the presence of the chlorophenylsulfonyl group, which imparts distinct reactivity and properties compared to its analogs. The chlorine atom can influence the compound’s electronic properties and reactivity, making it suitable for specific synthetic applications.
Eigenschaften
Molekularformel |
C11H14ClNO4S |
|---|---|
Molekulargewicht |
291.75 g/mol |
IUPAC-Name |
tert-butyl N-(4-chlorophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C11H14ClNO4S/c1-11(2,3)17-10(14)13-18(15,16)9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14) |
InChI-Schlüssel |
KIAOVBQYQHQHGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1h-Indazole-1-carboxylic acid,6-[(2-hydroxybenzoyl)amino]-,1,1-dimethylethyl ester](/img/structure/B8532585.png)
![7,9-Diethyl-3,6,7,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B8532589.png)



![Benzenesulfonic acid,4-methyl-, 2-[[2-[(4-methylphenyl)sulfonyl]hydrazinyl]carbonyl]hydrazide](/img/structure/B8532630.png)


![2-{2-[2-(2-{2-[2-(11-Tritylsulfanyl-undecyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethoxy}-ethanol](/img/structure/B8532665.png)
![Lithium, benzo[b]thien-2-yl-](/img/structure/B8532670.png)
